1,3-Dioxepane, 4-methyl- 1,3-Dioxepane, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 2463-48-1
VCID: VC20666944
InChI: InChI=1S/C6H12O2/c1-6-3-2-4-7-5-8-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

1,3-Dioxepane, 4-methyl-

CAS No.: 2463-48-1

Cat. No.: VC20666944

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxepane, 4-methyl- - 2463-48-1

Specification

CAS No. 2463-48-1
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 4-methyl-1,3-dioxepane
Standard InChI InChI=1S/C6H12O2/c1-6-3-2-4-7-5-8-6/h6H,2-5H2,1H3
Standard InChI Key GJJGFSNPAMVTNM-UHFFFAOYSA-N
Canonical SMILES CC1CCCOCO1

Introduction

Chemical Structure and Nomenclature

Molecular Characteristics

4-Methyl-1,3-dioxepane belongs to the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. The methyl group at the 4-position introduces steric and electronic effects that influence reactivity.

Table 1: Fundamental Properties

PropertyValueSource
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
Boiling Point172.8 ± 20.0 °C
Density1.0 ± 0.1 g/cm³
SolubilityMiscible with organic solvents

Stereochemical Considerations

The ring adopts a chair-like conformation with minor puckering distortions. The methyl group at C4 creates axial-equatorial isomerism, affecting intermolecular interactions and polymerization kinetics .

Synthesis and Purification

Alternative Methods

  • Radical-Mediated Pathways: Use of AIBN initiators for RROP with comonomers like methyl methacrylate (MMA) .

  • Enzymatic Hydrolysis: Stability in phosphate buffer but rapid hydrolysis in blood plasma (t₁/₂ = 0.7 minutes) .

Polymerization Behavior

Radical Ring-Opening Polymerization (RROP)

4-Methyl-1,3-dioxepane undergoes RROP to form polyesters with ester linkages. The process involves:

  • Radical Initiation: AIBN generates primary radicals.

  • Ring Opening: Cleavage of the C–O bond, forming ester-containing chains.

  • Back-Biting Reactions: 1,7-Hydrogen transfers create branching (10–18% branching density) .

Table 2: Polymerization Parameters

ParameterValueSource
Branching Density10–18% (depends on conversion)
Reactivity Ratio (rMMA)34.12 (vs. MDO)
Thermal Stability (Tg)-60°C to -40°C

Copolymerization Dynamics

  • With MMA: High reactivity ratio (rMMA = 34.12) leads to MMA-dominated chains .

  • With Styrene: Reduced crystallinity due to irregular backbone structures .

Physicochemical Properties

Thermal and Mechanical Profiles

  • Glass Transition Temperature (Tg): -60°C to -40°C, influenced by branching .

  • Melting Point (Tm): Absent in branched variants; linear analogs show Tm ≈ 50°C .

  • Hydrolysis Rate: Slower than unsubstituted dioxepanes (30% hydrolysis in 24 hours at pH 7.4) .

Solubility and Stability

  • Organic Solvents: Fully miscible in chloroform, THF, and toluene .

  • Aqueous Stability: Stable in neutral buffers but hydrolyzes rapidly in blood plasma .

Applications in Biodegradable Polymers

Polyester Synthesis

4-Methyl-1,3-dioxepane-based polyesters exhibit:

  • Controlled Degradation: Alkaline conditions accelerate hydrolysis into water-soluble oligomers .

  • Drug Delivery: pH-sensitive release profiles (faster at pH < 6.5) .

Table 3: Biodegradability Assessment (OECD 301D)

Polymer TypeMineralization (28 days)Source
Linear PMDO70–80%
Branched PMe-MDO40–50%
Polycaprolactone (PCL)85–90%

Limitations

  • Reduced Biodegradability: Methyl groups hinder enzymatic action, lowering mineralization rates .

  • Mechanical Strength: Branched polymers show lower tensile strength than PCL .

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